4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound featuring a morpholine ring substituted with a pyrrolidine-1-carbonyl group and a 2-methyl-1,3-oxazol-4-yl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic synthesis. One common route starts with the preparation of the 2-methyl-1,3-oxazole moiety, which can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions. The morpholine ring is then introduced through nucleophilic substitution reactions.
Synthesis of 2-methyl-1,3-oxazole: This can be achieved by cyclizing 2-amino-2-methylpropanenitrile with formic acid.
Formation of the morpholine ring: This involves reacting diethanolamine with a suitable carbonyl compound under acidic conditions.
Coupling reactions: The final step involves coupling the 2-methyl-1,3-oxazole moiety with the morpholine derivative using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. The presence of the oxazole and morpholine rings suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research has focused on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable for creating compounds with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)piperidine
- 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)thiomorpholine
Uniqueness
Compared to similar compounds, 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine offers a unique combination of structural features that enhance its reactivity and potential biological activity. The presence of both the oxazole and morpholine rings provides a versatile platform for chemical modifications and interactions with biological targets.
This detailed overview highlights the significance of this compound in various fields, emphasizing its potential for future research and applications
Properties
IUPAC Name |
[4-[(2-methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-11-15-12(10-20-11)8-16-6-7-19-13(9-16)14(18)17-4-2-3-5-17/h10,13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNYJMOUAWBDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCOC(C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.